molecular formula C28H23BrN8O3 B11548822 6-[(2E)-2-{[5-(4-bromophenyl)furan-2-yl]methylidene}hydrazinyl]-N-(3,4-dimethylphenyl)-N'-(4-nitrophenyl)-1,3,5-triazine-2,4-diamine

6-[(2E)-2-{[5-(4-bromophenyl)furan-2-yl]methylidene}hydrazinyl]-N-(3,4-dimethylphenyl)-N'-(4-nitrophenyl)-1,3,5-triazine-2,4-diamine

Cat. No.: B11548822
M. Wt: 599.4 g/mol
InChI Key: ANXBOHLVLKFTNI-OKCVXOCRSA-N
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Description

6-[(2E)-2-{[5-(4-BROMOPHENYL)FURAN-2-YL]METHYLIDENE}HYDRAZIN-1-YL]-N2-(3,4-DIMETHYLPHENYL)-N4-(4-NITROPHENYL)-1,3,5-TRIAZINE-2,4-DIAMINE is a complex organic compound that features a triazine core substituted with various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multiple steps, starting with the preparation of the triazine core The triazine core can be synthesized through a cyclization reaction involving cyanuric chloride and appropriate amines

Industrial Production Methods

Industrial production of such complex compounds often involves optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, solvent choice, and the use of catalysts. The specific methods for industrial production would depend on the scale and desired application of the compound.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the furan and hydrazine moieties.

    Reduction: Reduction reactions can target the nitro group, converting it to an amine.

    Substitution: Various substitution reactions can occur at the triazine core and the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.

    Substitution: Halogenated solvents and bases like sodium hydroxide or potassium carbonate are often employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring may lead to the formation of furanones, while reduction of the nitro group yields the corresponding amine.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a ligand in coordination chemistry, forming complexes with various metal ions. These complexes can be studied for their catalytic properties or as models for biological systems.

Biology and Medicine

In medicinal chemistry, the compound’s structure suggests potential activity as an antimicrobial or anticancer agent. Research may focus on its interaction with biological targets such as enzymes or receptors.

Industry

In industry, the compound could be used in the development of advanced materials, such as polymers or coatings, due to its unique structural features.

Mechanism of Action

The mechanism of action of this compound would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, inhibiting their activity. The triazine core and various substituents can interact with biological macromolecules through hydrogen bonding, hydrophobic interactions, and π-π stacking.

Comparison with Similar Compounds

Similar Compounds

  • **6-[(2E)-2-{[5-(4-CHLOROPHENYL)FURAN-2-YL]METHYLIDENE}HYDRAZIN-1-YL]-N2-(3,4-DIMETHYLPHENYL)-N4-(4-NITROPHENYL)-1,3,5-TRIAZINE-2,4-DIAMINE
  • **6-[(2E)-2-{[5-(4-METHOXYPHENYL)FURAN-2-YL]METHYLIDENE}HYDRAZIN-1-YL]-N2-(3,4-DIMETHYLPHENYL)-N4-(4-NITROPHENYL)-1,3,5-TRIAZINE-2,4-DIAMINE

Uniqueness

The uniqueness of 6-[(2E)-2-{[5-(4-BROMOPHENYL)FURAN-2-YL]METHYLIDENE}HYDRAZIN-1-YL]-N2-(3,4-DIMETHYLPHENYL)-N4-(4-NITROPHENYL)-1,3,5-TRIAZINE-2,4-DIAMINE lies in its specific substituents, which can influence its chemical reactivity and biological activity. The presence of the bromophenyl group, for example, may enhance its ability to form halogen bonds, while the nitrophenyl group can participate in electron-withdrawing interactions.

Properties

Molecular Formula

C28H23BrN8O3

Molecular Weight

599.4 g/mol

IUPAC Name

2-N-[(E)-[5-(4-bromophenyl)furan-2-yl]methylideneamino]-4-N-(3,4-dimethylphenyl)-6-N-(4-nitrophenyl)-1,3,5-triazine-2,4,6-triamine

InChI

InChI=1S/C28H23BrN8O3/c1-17-3-8-22(15-18(17)2)32-27-33-26(31-21-9-11-23(12-10-21)37(38)39)34-28(35-27)36-30-16-24-13-14-25(40-24)19-4-6-20(29)7-5-19/h3-16H,1-2H3,(H3,31,32,33,34,35,36)/b30-16+

InChI Key

ANXBOHLVLKFTNI-OKCVXOCRSA-N

Isomeric SMILES

CC1=C(C=C(C=C1)NC2=NC(=NC(=N2)NC3=CC=C(C=C3)[N+](=O)[O-])N/N=C/C4=CC=C(O4)C5=CC=C(C=C5)Br)C

Canonical SMILES

CC1=C(C=C(C=C1)NC2=NC(=NC(=N2)NC3=CC=C(C=C3)[N+](=O)[O-])NN=CC4=CC=C(O4)C5=CC=C(C=C5)Br)C

Origin of Product

United States

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